molecular formula C14H12N2S2 B2524728 3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile CAS No. 477851-20-0

3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile

Cat. No.: B2524728
CAS No.: 477851-20-0
M. Wt: 272.38
InChI Key: JRNVTAOXYJBICE-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile typically involves the reaction of 3-(methylsulfanyl)aniline with 3-thiopheneacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Methylsulfanyl)anilino]-2-(2-thienyl)acrylonitrile
  • 3-[3-(Methylsulfanyl)anilino]-2-(4-thienyl)acrylonitrile
  • 3-[3-(Methylsulfanyl)anilino]-2-(5-thienyl)acrylonitrile

Uniqueness

3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile stands out due to its unique combination of the methylsulfanyl and thienyl groups, which confer distinct chemical and biological properties. This compound’s specific structure allows it to interact with molecular targets in a way that similar compounds may not, making it a valuable tool in scientific research .

Properties

IUPAC Name

(E)-3-(3-methylsulfanylanilino)-2-thiophen-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c1-17-14-4-2-3-13(7-14)16-9-12(8-15)11-5-6-18-10-11/h2-7,9-10,16H,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNVTAOXYJBICE-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC=C(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)N/C=C(/C#N)\C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.